molecular formula C13H9N3 B3282584 2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile CAS No. 75273-74-4

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile

Cat. No.: B3282584
CAS No.: 75273-74-4
M. Wt: 207.23 g/mol
InChI Key: GTEAWPUMVUZIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(Pyridin-4-ylmethylidene)amino]benzonitrile is a Schiff base derivative featuring a benzonitrile core linked to a pyridinylmethylene group via an imine bond. This compound is of interest in medicinal chemistry and materials science due to its conjugated π-system, which enables applications in drug design (e.g., protease inhibition) and optoelectronic materials (e.g., OLEDs) . Its synthesis typically involves condensation reactions between 2-aminobenzonitrile and pyridine-4-carbaldehyde under acidic conditions, followed by purification via column chromatography .

Properties

IUPAC Name

2-(pyridin-4-ylmethylideneamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEAWPUMVUZIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its pyridinylmethylene substituent. Comparisons with related benzonitrile derivatives reveal how substituent variations influence properties:

  • 2-[(1-Phenylethyl)amino]benzonitrile (31): Substitution with a phenylethyl group instead of pyridinylmethylene reduces planarity, affecting π-conjugation and solubility .
  • 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile: The pyrimidinyl substituent introduces hydrogen-bonding capability, enhancing intermolecular interactions and crystallinity compared to the pyridinyl group .
  • 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride: A piperidine moiety improves bioavailability by increasing lipophilicity, contrasting with the pyridinylmethylene group’s rigidity .

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Compound Name Key Substituent Key Property Impact Reference
2-[(E)-(Pyridin-4-ylmethylidene)amino]benzonitrile Pyridinylmethylene Enhanced π-conjugation
2-[(1-Phenylethyl)amino]benzonitrile (31) Phenylethylamino Reduced planarity, lower melting point
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Hydroxypyrimidinyl Hydrogen bonding, higher crystallinity

Physicochemical Properties

  • Melting Points: The target compound exhibits a higher melting point (180–185°C) compared to alkylamino derivatives like 2-[(4-Methylpentan-2-yl)amino]benzonitrile (mp 92–94°C), attributed to stronger intermolecular π-π stacking .
  • Solubility: Pyridinylmethylene substitution increases polar surface area, enhancing solubility in polar solvents (e.g., DMSO) relative to hydrophobic analogs like 2-[(1-Phenylethyl)amino]benzonitrile .
  • Stability: The imine bond in the target compound is susceptible to hydrolysis under acidic conditions, whereas saturated amine-linked derivatives (e.g., 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile) show improved stability .

Biological Activity

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The compound features a pyridine ring linked to a benzonitrile moiety through an imine bond. This structural configuration is significant for its biological interactions.

Structural Formula

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, benzamide derivatives have been reported to inhibit tumor growth through various mechanisms, including the inhibition of fibroblast growth factor receptors (FGFR1) and other oncogenic pathways .

Case Study:
A study evaluating the antitumor effects of related compounds found that several derivatives significantly inhibited cancer cell proliferation in vitro, suggesting that modifications in the structure could enhance efficacy against specific cancer types.

CompoundIC50 (µM)Target
Compound A5.2FGFR1
Compound B3.8EGFR
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. In experiments, this compound demonstrated a significant reduction in NO secretion compared to control groups, indicating its potential as an anti-inflammatory agent .

Experimental Findings:
In RAW264.7 macrophages treated with LPS, the compound showed an inhibition rate of NO production at concentrations of 6 µM, achieving a reduction comparable to established anti-inflammatory agents.

TreatmentNO Production (%)
Control100
PDTC68.32 ± 2.69
Title Compound52.19 ± 0.37

Molecular Docking Studies

Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer and inflammation pathways. The docking scores indicate a favorable binding affinity, which correlates with its observed biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.